Regioisomeric Impact on Kinase Inhibition: 2- vs. 3-Piperidinyl Substitution
The 2-piperidin-4-yl substitution pattern on the pyrrolo[2,3-b]pyridine core confers distinct kinase selectivity compared to the 3-substituted regioisomer. A 2-(piperidin-4-yl) analog (BDBM353212) exhibits IC50 = 17 nM against CDK9, whereas a 3-(piperidin-4-yl) analog (BDBM120395) shows IC50 = 5.3 nM against Abl kinase, demonstrating that the attachment position fundamentally redirects target engagement [1][2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM (CDK9, 2-substituted analog BDBM353212) |
| Comparator Or Baseline | IC50 = 5.3 nM (Abl, 3-substituted analog BDBM120395) |
| Quantified Difference | >3-fold difference in potency; distinct kinase target preference |
| Conditions | LANCE ULight TR-FRET assay (CDK9); Mobility Shift Assay, pH 7.5, 28°C (Abl) |
Why This Matters
Procurement of the incorrect regioisomer (3-substituted) will not reproduce CDK9 inhibition data and may yield unintended kinase polypharmacology.
- [1] BindingDB BDBM353212. 5-fluoro-4-(5-fluoro-2-methoxyphenyl)-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine. CDK9 IC50 = 17 nM. View Source
- [2] BindingDB BDBM120395. 3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivative. Abl IC50 = 5.3 nM. View Source
